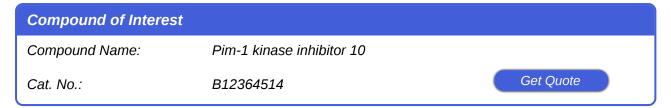




Application Notes and Protocols: Pim-1 Kinase Inhibitor AZD1208

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pim-1 kinase is a constitutively active serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and the inhibition of apoptosis.[1][2] Its expression is induced by a variety of cytokines and growth factors through the JAK/STAT signaling pathway. [1][3][4] Overexpression of Pim-1 is associated with numerous hematological malignancies and solid tumors, making it an attractive target for cancer therapy.[1][2] AZD1208 is a potent and selective, orally bioavailable pan-Pim kinase inhibitor that targets all three isoforms (Pim-1, Pim-2, and Pim-3).[5][6] It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines and has been evaluated in Phase I clinical trials.[5][6] These application notes provide detailed information on the solubility, preparation, and experimental protocols for AZD1208.

Quantitative Data Solubility of AZD1208



Solvent	Maximum Concentration (with gentle warming/ultrasonication)	Notes
DMSO	≥75 mg/mL (~197.6 mM)[5]	Hygroscopic DMSO can reduce solubility; use fresh, anhydrous DMSO.[5][7]
Water	Insoluble[5]	
Ethanol	Insoluble[5][8]	_
DMSO:PBS (pH 7.2) (1:3)	0.25 mg/mL	_

Biological Activity of AZD1208

Target	Assay Type	IC₅₀ / K₁ Value (nM)	
Pim-1	Cell-free assay	IC ₅₀ : 0.4[5][9]	
Pim-1	Cell-free assay	Ki: 0.1[8]	
Pim-2	Cell-free assay	IC50: 5.0[5][9]	
Pim-2	Cell-free assay	Ki: 1.92[6][8]	
Pim-3	Cell-free assay	IC50: 1.9[5][9]	
Pim-3	Cell-free assay	K _i : 0.4[6][8]	



Cell Line (Cancer Type)	Assay Type	Gl50 / LD50 Value (μM)	Incubation Time
MOLM-16 (AML)	Proliferation (GI50)	0.02[5]	72 hours
KG-1a (AML)	Proliferation (GI₅o)	< 1	72 hours
EOL-1 (AML)	Proliferation (GI₅o)	< 1	72 hours
Kasumi-3 (AML)	Proliferation (GI₅o)	< 1	72 hours
MV4-11 (AML)	Proliferation (GI₅o)	< 1	72 hours
SK-N-AS (Neuroblastoma)	Viability (LD50)	41.5[10]	72 hours
SK-N-BE(2) (Neuroblastoma)	Viability (LD50)	37.7[10]	72 hours

Experimental ProtocolsPreparation of Stock Solutions

- 1. High-Concentration DMSO Stock Solution (e.g., 20 mM):
- Materials: AZD1208 powder, anhydrous dimethyl sulfoxide (DMSO).
- Procedure:
 - Bring the AZD1208 vial to room temperature before opening.
 - Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 20 mM stock solution, add 1.318 mL of DMSO to 1 mg of AZD1208, assuming a molecular weight of 379.48 g/mol).
 - To aid dissolution, gently warm the tube to 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[8]
 - Vortex to ensure the compound is fully dissolved.



- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one year or at -80°C for up to two years.[7]
- 2. Preparation of Working Solutions for Cell-Based Assays:
- Procedure:
 - Thaw a vial of the high-concentration DMSO stock solution.
 - Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
 - Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%)
 to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final
 concentration of DMSO) should always be included in experiments.
- 3. In Vivo Formulation (Suspension for Oral Administration):
- Materials: AZD1208, DMSO, PEG300, Tween 80, sterile ddH₂O or saline.
- Example Procedure for a 5 mg/mL working solution:
 - Prepare a 50 mg/mL stock solution of AZD1208 in DMSO.
 - For a 1 mL final volume, take 100 μL of the 50 mg/mL DMSO stock solution.
 - Add 400 μL of PEG300 and mix until the solution is clear.
 - Add 50 μL of Tween 80 and mix until clear.
 - Add 450 μL of ddH₂O or saline to bring the final volume to 1 mL.
 - This formulation results in a suspension that should be used immediately.

In Vitro Kinase Assay

This protocol is based on a mobility shift assay to measure the kinase activity of purified Pim-1. [11]



Materials: Purified human Pim-1 enzyme, fluorescently labeled peptide substrate (e.g., FL-Ahx-Bad), ATP, AZD1208, kinase assay buffer (50 mM HEPES pH 7.5, 1 mM DTT, 0.01% Tween 20, 50 μg/mL BSA, 10 mM MgCl₂), stop solution (100 mM HEPES, 121 mM EDTA, 0.8% Coating Reagent 3, 0.01% Tween 20).

Procedure:

- Prepare a serial dilution of AZD1208 in DMSO.
- In a 12 μL reaction volume, combine the Pim-1 enzyme (final concentration ~2.5 nM), the fluorescent peptide substrate (final concentration ~1.5 μM), and varying concentrations of AZD1208 in the kinase assay buffer.[11]
- \circ Initiate the kinase reaction by adding ATP (final concentration ~100 μ M).
- Incubate the reaction at 25°C for 90 minutes.[11]
- \circ Terminate the reaction by adding 5 μ L of the stop solution.
- Analyze the ratio of phosphorylated to unphosphorylated substrate using a suitable instrument (e.g., Caliper LC3000).
- Calculate IC₅₀ values from the dose-response curves.

Cell Proliferation Assay (MTT Assay)

This protocol assesses the effect of AZD1208 on the proliferation of cancer cells.[12]

- Materials: Cancer cell line of interest, complete cell culture medium, AZD1208, 96-well plates, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
- Procedure:
 - Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[13][14]
 - \circ Treat the cells with a serial dilution of AZD1208 (e.g., 0.001 to 10 μ M) for 72 hours.[12] Include a vehicle control (DMSO).



- After the incubation period, add 50 μL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
- Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the cell viability as a percentage of the vehicle-treated control and determine the
 GI₅₀ value.

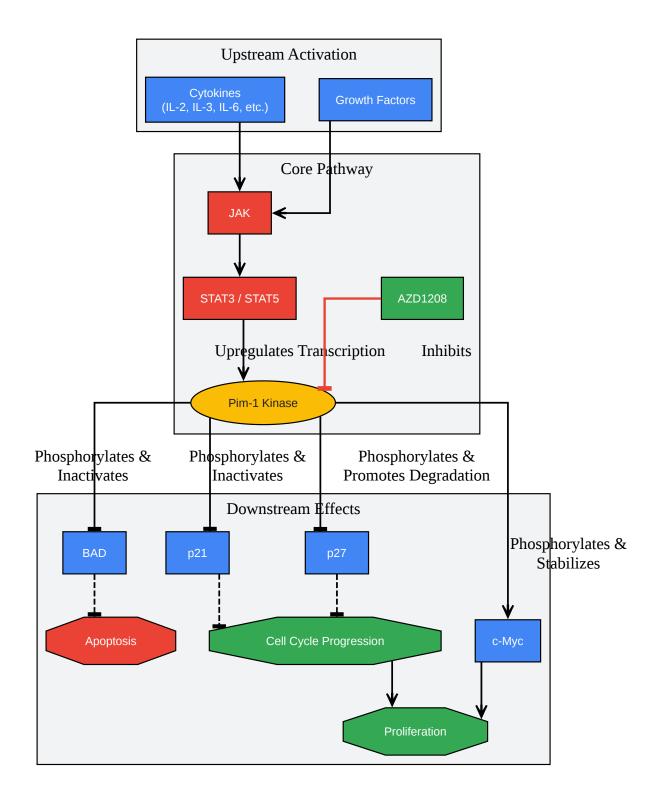
Western Blot Analysis of Pim-1 Signaling

This protocol is used to determine the effect of AZD1208 on the phosphorylation of downstream targets of Pim-1.

- Materials: Cancer cell line, AZD1208, lysis buffer, primary antibodies (e.g., anti-phospho-BAD (Ser112), anti-BAD, anti-phospho-4E-BP1, anti-4E-BP1), HRP-conjugated secondary antibodies, ECL substrate.
- Procedure:
 - Plate cells and treat with varying concentrations of AZD1208 for a specified time (e.g., 3 hours).
 - Lyse the cells and quantify the protein concentration.
 - Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane and incubate with the primary antibody overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody.
 - Detect the signal using an ECL substrate and an imaging system.
 - Analyze the band intensities to determine the change in phosphorylation of the target proteins relative to the total protein levels.



Visualizations Pim-1 Signaling Pathway

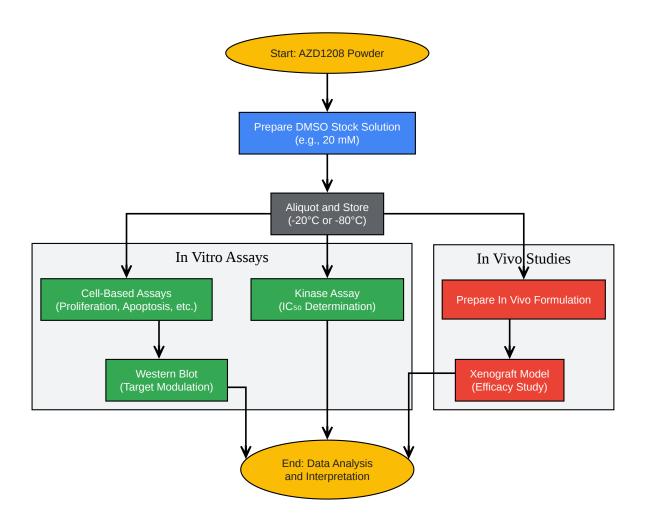




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Caption: Simplified Pim-1 signaling pathway and the inhibitory action of AZD1208.

General Experimental Workflow for AZD1208 Testing



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Caption: General workflow for the preparation and testing of AZD1208.



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